3-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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Overview
Description
3-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a synthetic organic compound with the molecular formula C22H23NO4. It is a versatile small molecule scaffold used in various research and industrial applications. The compound features a cyclobutyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a propanoic acid moiety, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be introduced through cyclization reactions involving suitable precursors.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is commonly introduced using Fmoc chloride in the presence of a base such as triethylamine.
Coupling with Propanoic Acid: The final step involves coupling the cyclobutyl and Fmoc-protected amine with propanoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Fmoc-protected amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted amines or thiols.
Scientific Research Applications
3-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Fmoc group can be cleaved under basic conditions, revealing the active amine, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy)propanoic acid
- ®-2-((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclobutylpropanoic acid
Uniqueness
3-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is unique due to its specific combination of functional groups, which provides a versatile scaffold for various chemical transformations. Its Fmoc-protected amine allows for selective deprotection and subsequent functionalization, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
1691027-58-3 |
---|---|
Molecular Formula |
C22H23NO4 |
Molecular Weight |
365.4 |
Purity |
95 |
Origin of Product |
United States |
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